1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester is a heterocyclic compound featuring a fused pyrrole-pyridine core. The structure includes:
- Pyrrolo[2,3-b]pyridine scaffold: A bicyclic system with a pyrrole ring fused to a pyridine ring at positions 2 and 2.
- 3-position: A methyl ester (-COOCH₃), enhancing solubility and serving as a common prodrug motif.
This compound is of interest in medicinal chemistry due to the versatility of the pyrrolopyridine core, which is prevalent in kinase inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 1-prop-2-enylpyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-7-14-8-10(12(15)16-2)9-5-4-6-13-11(9)14/h3-6,8H,1,7H2,2H3 |
InChI Key |
FXROTDHUIIQBMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=C1C=CC=N2)CC=C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester
Detailed Synthetic Route
Formation of Pyrrolo[2,3-b]pyridine Core
A key synthetic approach to pyrrolo[2,3-b]pyridines is described in patent WO2013181415A1, which outlines methods for large-scale preparation of substituted pyrrolo[2,3-b]pyridines using palladium-catalyzed cyclization reactions. The general procedure involves:
- Starting from 2-aminopyridine derivatives.
- Employing palladium catalysts such as PdCl2(PPh3)2 or Pd(PPh3)4 to facilitate intramolecular cyclization.
- Using suitable alkyl or aryl halides as coupling partners.
This method enables the construction of the fused bicyclic system with high regioselectivity and yield.
Introduction of the Carboxylic Acid Methyl Ester Group
The 3-carboxylic acid methyl ester functionality can be introduced by:
- Starting from 3-substituted pyridine-2-carboxylic acid methyl esters.
- Conversion of the acid to the corresponding acyl chloride using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
- Subsequent reaction with amines or amino-substituted heterocycles to form amides or esters.
A representative synthesis from a related study involved refluxing 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride and DMF to form the acyl chloride intermediate, followed by reaction with 2-amino-substituted pyridines in the presence of triethylamine to afford the desired ester derivatives.
N-Alkylation with 2-Propen-1-yl Group
The N-alkylation of the pyrrole nitrogen with a 2-propen-1-yl (allyl) group is typically achieved by:
- Treating the pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester with an allyl halide (e.g., allyl bromide or chloride).
- Using a base such as potassium carbonate or sodium hydride in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.
- Stirring the reaction mixture under controlled temperature to ensure selective N-alkylation without side reactions.
This step yields the target compound methyl 1-prop-2-enylpyrrolo[2,3-b]pyridine-3-carboxylate with good purity and yield.
Research Outcomes and Characterization
Yields and Purity
- The palladium-catalyzed cyclization step provides moderate to high yields (60-85%) depending on substrate and conditions.
- The acyl chloride formation and subsequent esterification typically achieve yields in the range of 70-88%.
- N-alkylation reactions generally yield 75-90% of the desired product under optimized conditions.
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the formation of the fused ring system and the presence of the allyl and methyl ester groups.
- Infrared Spectroscopy (FT-IR): Characteristic absorption bands for ester carbonyl (~1735 cm^-1) and pyrrole N-H stretching (if unalkylated) or absence thereof (if alkylated) are observed.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 216.24 g/mol confirm the compound identity.
- Elemental Analysis: CHNS analysis supports the expected elemental composition.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine core formation | 2-Aminopyridine derivative, Pd catalyst (PdCl2(PPh3)2), base, solvent | 60-85 | Intramolecular cyclization |
| Acyl chloride formation | 6-(Methoxycarbonyl)pyridine-2-carboxylic acid, SOCl2, DMF catalyst, reflux | 70-88 | Conversion to acyl chloride intermediate |
| Esterification / amide formation | Acyl chloride, 2-amino substituted pyridine, triethylamine, reflux | 70-88 | Formation of methyl ester derivatives |
| N-Alkylation | Allyl bromide, base (K2CO3 or NaH), DMF, room temp to reflux | 75-90 | Selective N-alkylation at pyrrole nitrogen |
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester involves its interaction with specific molecular targets. For instance, the compound can inhibit fibroblast growth factor receptors by binding to their active sites, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to the suppression of cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Substituent Variations at the 1-Position
The 1-position of the pyrrolopyridine ring is a critical site for modulating physicochemical and biological properties. Key analogs include:
Key Observations :
Ester Group Variations at the 3-Position
The 3-carboxylic acid ester group influences lipophilicity and bioavailability:
Key Observations :
- Methyl vs. Ethyl Esters : The ethyl ester has higher lipophilicity (LogP) than the methyl ester, which may affect membrane permeability.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| CAS Number | 136818-50-3 |
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-b]pyridine possess a range of biological activities, including:
- Anticancer Activity : Studies have shown that pyrrolo[2,3-b]pyridine derivatives exhibit significant antiproliferative effects against various human tumor cell lines. For instance, compounds have demonstrated GI50 values in the nanomolar to micromolar range against cancer cells such as H460 and A549 .
- Antimicrobial Properties : Some derivatives have been evaluated for their ability to inhibit bacterial growth. For example, certain esters showed good in vitro activity with a minimum inhibitory concentration (MIC) below 0.15 µM against Mycobacterium tuberculosis .
- Anti-inflammatory Effects : Pyrrolo[2,3-b]pyridine compounds have also been linked to anti-inflammatory activities. These effects are often mediated through the inhibition of specific inflammatory pathways and cytokine production.
The biological mechanisms through which 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects are diverse:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis .
- Modulation of Immune Responses : Some studies suggest that these compounds can enhance immune responses or inhibit excessive inflammatory responses through various signaling pathways .
- Interaction with Enzymes : Certain derivatives have been observed to interact with enzymes involved in metabolic processes, potentially leading to altered drug metabolism or enhanced therapeutic effects.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their anticancer properties. The results indicated that compounds with specific substituents at the 4-position significantly increased antiproliferative activity against breast cancer cell lines (EC50 values ranged from 0.5 to 5 µM) .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of methyl esters derived from pyrrolo[2,3-b]pyridine. The study found that these esters displayed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
